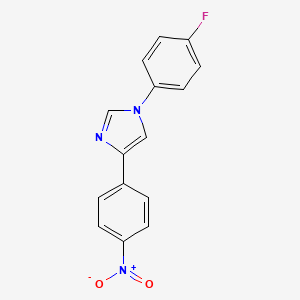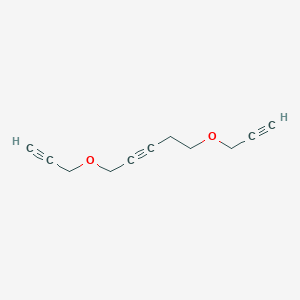![molecular formula C9H22N2O4Si B14309477 N-[2-(Triethoxysilyl)ethyl]urea CAS No. 114014-32-3](/img/structure/B14309477.png)
N-[2-(Triethoxysilyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Triethoxysilyl)ethyl]urea is an organosilicon compound that features a urea functional group attached to a triethoxysilyl group via an ethyl linker. This compound is of interest due to its unique properties, which combine the reactivity of the urea group with the versatility of the triethoxysilyl group. It is used in various applications, including materials science, surface modification, and as a precursor for the synthesis of other organosilicon compounds.
准备方法
Synthetic Routes and Reaction Conditions
N-[2-(Triethoxysilyl)ethyl]urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 2-isocyanatoethyltriethoxysilane with ammonia or primary amines under mild conditions. This reaction typically proceeds in an organic solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as distillation or recrystallization to purify the final product .
化学反应分析
Types of Reactions
N-[2-(Triethoxysilyl)ethyl]urea undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanols and subsequent condensation to form siloxane bonds.
Condensation: The compound can participate in condensation reactions with other silanes or silanols to form cross-linked networks.
Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often performed in the presence of catalysts such as acids or bases to accelerate the reaction.
Substitution: Common nucleophiles include amines, alcohols, and thiols, and the reactions are usually conducted in organic solvents.
Major Products
Hydrolysis: Produces silanols and eventually siloxane networks.
Condensation: Forms cross-linked siloxane structures.
Substitution: Yields various substituted urea derivatives depending on the nucleophile used.
科学研究应用
N-[2-(Triethoxysilyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a cross-linking agent in polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
作用机制
The mechanism by which N-[2-(Triethoxysilyl)ethyl]urea exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, while the urea group can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound for surface modification and cross-linking applications .
相似化合物的比较
Similar Compounds
N-[3-(Triethoxysilyl)propyl]urea: Similar structure but with a propyl linker instead of an ethyl linker.
N-[2-(Trimethoxysilyl)ethyl]urea: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(Triethoxysilyl)ethyl]carbamate: Similar structure but with a carbamate group instead of a urea group
Uniqueness
N-[2-(Triethoxysilyl)ethyl]urea is unique due to its combination of a urea functional group and a triethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in materials science, biology, and industry. Its ability to form strong covalent bonds and hydrogen bonds enhances its versatility compared to similar compounds .
属性
CAS 编号 |
114014-32-3 |
|---|---|
分子式 |
C9H22N2O4Si |
分子量 |
250.37 g/mol |
IUPAC 名称 |
2-triethoxysilylethylurea |
InChI |
InChI=1S/C9H22N2O4Si/c1-4-13-16(14-5-2,15-6-3)8-7-11-9(10)12/h4-8H2,1-3H3,(H3,10,11,12) |
InChI 键 |
ZCEAVTLUHHSQTE-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCNC(=O)N)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


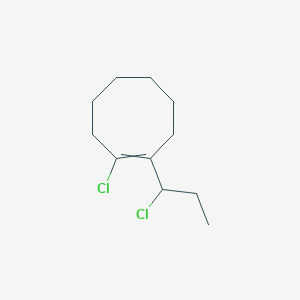
![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
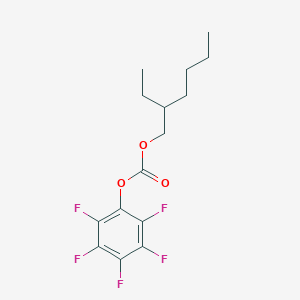
![N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine](/img/structure/B14309418.png)
silane](/img/structure/B14309420.png)
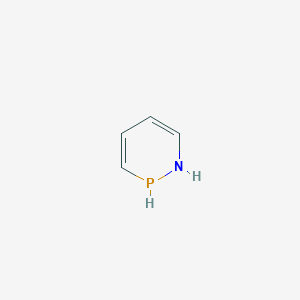
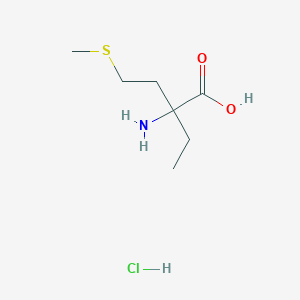
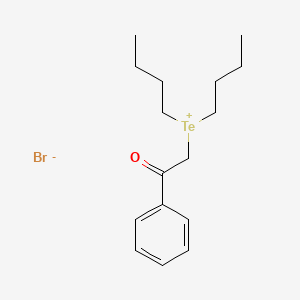


![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

